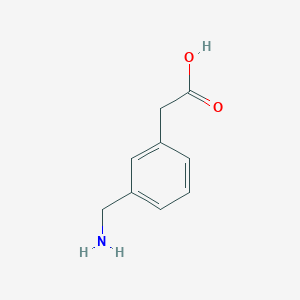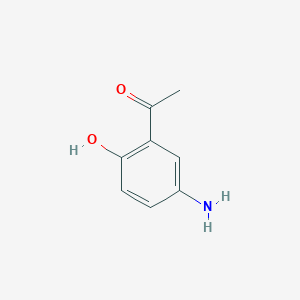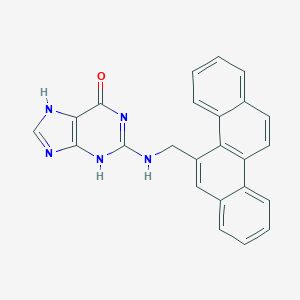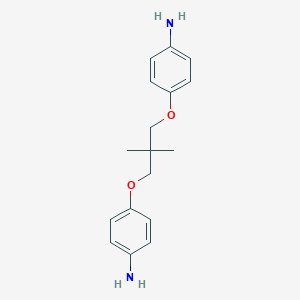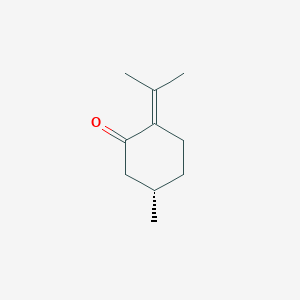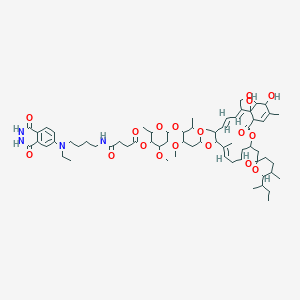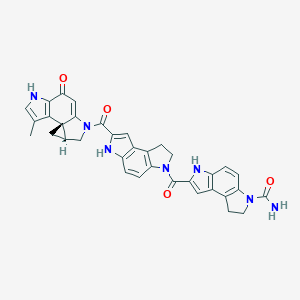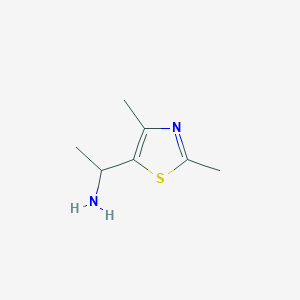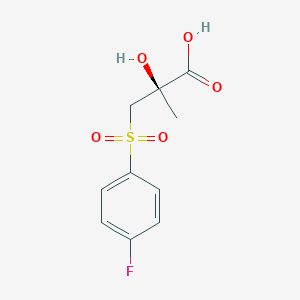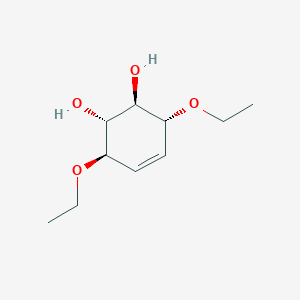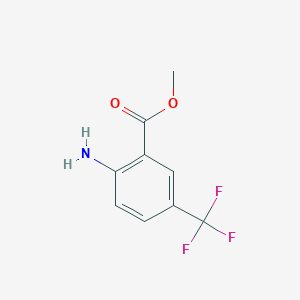
Methyl 2-amino-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to Methyl 2-amino-5-(trifluoromethyl)benzoate often involves complex reactions that aim to incorporate the trifluoromethyl group into the benzoate structure. For example, the synthesis of fluorinated polyimides derived from a similar diamine monomer and various aromatic dianhydrides showed that the presence of the trifluoromethyl group can enhance optical transparency, organic solubility, and other properties (Chen, Su, & Hsiao, 2020).
Molecular Structure Analysis
The molecular structure of compounds like Methyl 2-amino-5-(trifluoromethyl)benzoate is characterized by the presence of the trifluoromethyl group attached to a benzene ring, which significantly affects the molecule's electronic distribution and reactivity. Studies on similar compounds have shown that such structures can lead to interesting intermolecular interactions, including hydrogen bonding patterns that influence the compound's stability and reactivity (Kimura & Hourai, 2005).
Chemical Reactions and Properties
The chemical reactivity of Methyl 2-amino-5-(trifluoromethyl)benzoate is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can activate the benzene ring towards nucleophilic substitution reactions. The compound can participate in various organic transformations, including acylation, amidation, and others, demonstrating its versatility as a synthetic intermediate (Zhou, Ni, Zeng, & Hu, 2018).
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The specific methods of application can vary depending on the specific agrochemical product and the crop it is being used on. Typically, these agrochemicals are applied as sprays or soil treatments .
- Results or Outcomes : The use of these agrochemicals has led to improved crop protection, leading to increased yields .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The methods of application can vary widely depending on the specific drug and its intended use. Some may be administered orally, while others may be administered intravenously .
Synthesis of Anti-Cancer Compounds
- Summary of Application : Certain trifluoromethyl compounds, such as 2-fluoro-5-(trifluoromethyl)aniline, can be used to synthesize derivatives with anti-cancer activity .
- Methods of Application : The specific synthesis methods can vary depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting .
- Results or Outcomes : The use of these compounds in the synthesis of anti-cancer drugs could potentially lead to new treatments for various types of cancer .
Synthesis of Unique Chemicals
- Summary of Application : “Methyl 2-amino-5-(trifluoromethyl)benzoate” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application can vary depending on the specific research and its intended use. Typically, these compounds are used in a laboratory setting .
- Results or Outcomes : The use of these compounds in early discovery research could potentially lead to new findings in various scientific fields .
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFUDNJZHZNPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557775 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(trifluoromethyl)benzoate | |
CAS RN |
117324-58-0 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

